![molecular formula C18H18ClN3O3S2 B2452629 3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 691388-55-3](/img/structure/B2452629.png)

3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

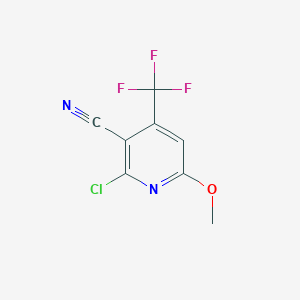

3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, also known as CDB-2914, is a synthetic compound that has been extensively studied for its potential use as a contraceptive and for the treatment of various gynecological conditions.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: has been evaluated for its anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit prostaglandin biosynthesis, which plays a crucial role in inflammation. The compound’s effects on cyclooxygenase (COX) isoforms (COX-1 and COX-2) have been investigated. While COX-2 inhibition mediates anti-inflammatory effects, COX-1 inhibition can lead to gastrointestinal (GI) side effects. Researchers have explored the balance between anti-inflammatory efficacy and GI safety .

Analgesic Activity

Analgesic properties are essential for managing pain. Studies have assessed whether C7A exhibits analgesic effects comparable to standard drugs like paracetamol. Understanding its mechanism of action and potential as a pain-relieving agent is crucial .

Ulcerogenic Effects

Chronic NSAID use can cause GI irritation, bleeding, and ulceration. Investigating the ulcerogenic potential of C7A compared to existing NSAIDs provides valuable insights into its safety profile. Balancing anti-inflammatory benefits with GI safety remains a challenge in drug development .

Lipid Peroxidation

Lipid peroxidation contributes to oxidative stress and tissue damage. Researchers have explored whether C7A affects lipid peroxidation pathways. Understanding its impact on cellular oxidative balance is relevant for therapeutic applications .

Structure-Activity Relationship (SAR)

Researchers have likely explored the SAR of C7A by synthesizing related compounds. Understanding how structural modifications impact its biological activity informs drug design. SAR studies guide the optimization of pharmacological properties .

Wirkmechanismus

Target of Action

Similar compounds have been found to targetUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase in Streptococcus pneumoniae . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structure and the sulfonamide group present in the compound, it could potentially act as an inhibitor of the aforementioned enzyme, thereby disrupting the bacterial cell wall synthesis .

Biochemical Pathways

The compound may affect the biochemical pathway involved in bacterial cell wall synthesis . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it could potentially disrupt the formation of peptidoglycan, a key component of the bacterial cell wall .

Pharmacokinetics

Similar compounds have been found to exhibit good absorption and distribution, while their metabolism and excretion profiles vary .

Result of Action

If it acts as an inhibitor of the udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase, it could potentially lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death .

Eigenschaften

IUPAC Name |

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABXQXUXMOJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)